- Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases, World Intellectual Property Organization, , ,
Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)
![3-Ethynylimidazo[1,2-b]pyridazine structure](https://de.kuujia.com/scimg/cas/943320-61-4x500.png)
943320-61-4 structure
Produktname:3-Ethynylimidazo[1,2-b]pyridazine
3-Ethynylimidazo[1,2-b]pyridazine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-ethynyl-Imidazo[1,2-b]pyridazine
- 1 WEEK
- 3-Ethynylimidazo[1,2-b]pyridazine
- 3-Ethynylimidazolo[1,2-b]pyridazine
- IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-
- AK141388
- VYOHSFQVMLAURO-UHFFFAOYSA-N
- 3-ethynylimidazo[1,2-b]pyridazin
- Imidazo[1,2-b]pyridazine,3-ethynyl-
- FCH1189256
- PB19496
- AX8281570
- Y3232
- 3-Ethynylimidazo[1,2-b]pyridazine (ACI)
- AKOS022173227
- SY097707
- 5YDU6N6N3Z
- 943320-61-4
- 3-Ethynylimidazolo(1,2-b)pyridazine
- CS-M1484
- DB-083331
- DTXSID70676599
- SCHEMBL588691
- MFCD17012027
- 3-Ethynylimidazo(1,2-b)pyridazine
- Imidazo(1,2-b)pyridazine, 3-ethynyl-
- EN300-246672
- AS-34548
- DTXCID10627348
- UNII-5YDU6N6N3Z
-
- MDL: MFCD17012027
- Inchi: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
- InChI-Schlüssel: VYOHSFQVMLAURO-UHFFFAOYSA-N
- Lächelt: C#CC1N2C(C=CC=N2)=NC=1
Berechnete Eigenschaften
- Genaue Masse: 143.048347172g/mol
- Monoisotopenmasse: 143.048347172g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 193
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 30.2
- XLogP3: 0.6
Experimentelle Eigenschaften
- Dichte: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Leicht löslich (1,2 g/l) (25°C),
3-Ethynylimidazo[1,2-b]pyridazine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Sealed in dry,2-8°C(BD261705)
3-Ethynylimidazo[1,2-b]pyridazine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB454289-1 g |
3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |
943320-61-4 | 95% | 1g |
€96.80 | 2023-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-10G |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 97% | 10g |
¥ 1,155.00 | 2023-04-12 | |
Enamine | EN300-246672-0.25g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 0.25g |
$19.0 | 2024-06-19 | |
eNovation Chemicals LLC | Y0990337-5g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 5g |
$730 | 2024-08-02 | |
eNovation Chemicals LLC | Y1111516-100g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 97% | 100g |
$4200 | 2024-06-05 | |
Chemenu | CM109152-250mg |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 250mg |
$155 | 2021-08-06 | |
abcr | AB454289-5g |
3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |
943320-61-4 | 95% | 5g |
€168.00 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-5G |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 97% | 5g |
¥ 607.00 | 2023-04-12 | |
Ambeed | A370943-1g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 98% | 1g |
$21.0 | 2025-02-21 | |
abcr | AB454289-25 g |
3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |
943320-61-4 | 95% | 25g |
€710.70 | 2023-04-22 |
3-Ethynylimidazo[1,2-b]pyridazine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, rt → 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; rt; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
Referenz
- Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 MutantJournal of Medicinal Chemistry, 2012, 55(22), 10033-10046,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
Referenz
- Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Referenz
- Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1Cell Reports, 2015, 10(11), 1850-1860,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
Referenz
- Preparation of substituted benzamide compounds for treatment of tumor, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
Referenz
- Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy, United Kingdom, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Referenz
- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Referenz
- S-type or R-type tetrahydronaphthalene amide compounds, pharmaceutically acceptable salts thereof, preparation method and application thereof in preparation of antitumor drugs, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Referenz
- Preparation of N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide and related compound as kinase inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Referenz
- Piperzine analogs useful for inhibiting RAF dimers and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylamine , Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 14 h, 80 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
Referenz
- Preparation of indan derivatives as protein kinase inhibitors, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Referenz
- Preparation of substituted tetrahydronaphthalene amide compound and its pharmaceutically acceptable salt useful in the treatment of cancer, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 6 h, rt
Referenz
- Quinazoline compound and its application in preparation of antitumor drug, China, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Referenz
- Aryl or heteroaryl derivative, and pharmaceutical composition comprising same as active ingredient for treatment of kinase-related disease, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Referenz
- Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's DiseaseACS Medicinal Chemistry Letters, 2020, 11(4), 491-496,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
Referenz
- Synthesis of antineoplastic agent PonatinibZhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
Referenz
- Design and synthesis of BCR-ABL inhibitors with improved cardiac safety for the treatment of cancer, particularly chronic myeloid leukemias, and neurodegenerative disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
Referenz
- Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer, China, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
Referenz
- Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, 0.4 MPa, 20 - 25 °C
Referenz
- Preparation of Ponatinib intermediate 3-ethynylimidazo[1,2-b]pyridazine, China, , ,
3-Ethynylimidazo[1,2-b]pyridazine Raw materials
- 3-Bromoimidazo[1,2-b]pyridazine
- ethynyltrimethylsilane
- 3-[2-(trimethylsilyl)ethynyl]-Imidazo[1,2-b]pyridazine
- Imidazo[1,2-b]pyridazin-3-ol, 3-(4-methylbenzenesulfonate)
3-Ethynylimidazo[1,2-b]pyridazine Preparation Products
3-Ethynylimidazo[1,2-b]pyridazine Verwandte Literatur
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine) Verwandte Produkte
- 1261483-40-2(5'-Methoxy-2'-(trifluoromethyl)propiophenone)
- 2172207-89-3(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanoyl}-2-methylpiperidine-4-carboxylic acid)
- 683237-98-1(N-(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenoxyacetamide)
- 1053086-61-5(2-(2-methylcyclopropyl)pyrrolidine)
- 918538-06-4(2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine)
- 182626-53-5(2'-TFA-NH-dA)
- 303985-38-8(N-{2-(4-Methoxybenzyl)sulfanyl-6-(methylsulfanyl)methyl-4-pyrimidinyl}-N-methylamine)
- 2172116-00-4(2-{7-azabicyclo2.2.1heptane-7-sulfonyl}-1-(pyridin-3-yl)ethan-1-amine)
- 1797181-85-1(N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-2-oxoimidazolidine-1-carboxamide)
- 923145-65-7(1-(4-chlorophenyl)methyl-8-(hexylamino)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine

Reinheit:99%/99%
Menge:25g/100g
Preis ($):382.0/1263.0
atkchemica
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung